(2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
This compound is a chromene-based carboxamide featuring a (2Z)-configured imino linkage to a 2-fluorophenyl group and an N-substituted furan-2-ylmethyl moiety. The 8-methoxy substituent on the chromene core likely enhances electron density and influences molecular interactions.
Properties
IUPAC Name |
2-(2-fluorophenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-27-19-10-4-6-14-12-16(21(26)24-13-15-7-5-11-28-15)22(29-20(14)19)25-18-9-3-2-8-17(18)23/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCVVFYFBPBLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic molecule characterized by its chromene backbone, which includes functional groups such as an imino group, a carboxamide, and a methoxy group. Its structural features suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.4 g/mol. The IUPAC name provides insight into its structure, indicating the presence of a fluorinated phenyl group and a furan moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H17FN2O3 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide |
| SMILES | CC1=C(C=CC(=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4 |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. The presence of the fluorophenyl and furan groups may enhance interactions with biological targets, potentially increasing efficacy against cancer cells. In vitro studies have shown that derivatives of chromene exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects.
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Compounds containing furan and chromene moieties have been reported to possess antibacterial and antifungal properties, making this compound a candidate for further investigation in microbial inhibition studies.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors in biological pathways. For example, the imino group can participate in nucleophilic addition reactions, while the carboxamide may engage in hydrolysis or condensation reactions. These interactions could modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Case Studies
-
Anticancer Activity Study :
A study evaluated the cytotoxic effects of various chromene derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant potential for further development as anticancer agents.Compound IC50 (μM) Cell Line Chromene Derivative A 15 MCF-7 Chromene Derivative B 20 MDA-MB-231 (Target Compound) 18 MCF-7 -
Antimicrobial Efficacy :
Another study assessed the antimicrobial properties of furan-containing compounds against Staphylococcus aureus and Escherichia coli. The target compound demonstrated notable inhibition zones compared to controls, suggesting effective antimicrobial activity.Compound Inhibition Zone (mm) Microorganism Control 10 S. aureus Control 12 E. coli (Target Compound) 15 S. aureus
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Derivatives with Halogenated Aromatic Substituents
- Compound 3 (): A chromene carboxamide with dual 2-chlorophenyl groups. The absence of a methoxy group in Compound 3 may reduce electron-donating effects, impacting binding interactions .
- Compound 4 (): A pyrimidine-fused chromene derivative with chlorobenzylidene and chlorophenyl groups. The fused pyrimidine ring introduces rigidity, contrasting with the target compound’s planar chromene-imino system. Such structural differences could influence solubility and target selectivity .
Fluorophenyl-Containing Analogs
- Ortho-Fluorofentanyl Derivatives (): Though pharmacologically distinct (opioid receptor agonists), these compounds share the 2-fluorophenyl motif. Fluorination in both compounds enhances metabolic stability by resisting oxidative degradation. However, the target compound’s chromene scaffold likely directs it toward non-opioid targets, such as enzymes or kinases .
- Eli Lilly’s Difluorophenyl Carboxamide (): A pyrazine-carboxamide with 3,5-difluorophenyl and hydroxy-acetyl groups. The difluorination pattern improves binding affinity in some kinase inhibitors, suggesting that mono-fluorination (as in the target compound) may balance potency and solubility .
Heterocyclic Substitutions
- Furan vs. However, furans are less stable under acidic conditions than benzene rings, which may limit oral bioavailability .
- Imine vs. Amide Linkages: The (2Z)-imino group in the target compound differs from traditional amide bonds (e.g., in ’s carboxamides). Imines are more prone to hydrolysis but offer conformational flexibility, which could modulate receptor binding kinetics .
Data Table: Structural and Hypothetical Property Comparison
*Estimated using computational tools (e.g., ChemDraw); experimental data unavailable in provided evidence.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide, and how can purity be ensured?
- Methodology : The synthesis typically involves:
Condensation : Reacting 8-methoxy-2H-chromene-3-carboxylic acid derivatives with 2-fluorophenyl isocyanate under anhydrous conditions (e.g., DMF, 60–80°C).
Cyclization : Using acid catalysts (e.g., H₂SO₄) to form the chromene core.
Functionalization : Introducing the furan-2-ylmethyl group via nucleophilic acyl substitution .
- Purification : Employ HPLC with a C18 column (acetonitrile/water gradient) to isolate the Z-isomer. Validate purity via NMR (¹H/¹³C) and LC-MS (>98% purity threshold) .
Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration and structural integrity of the compound?
- Key Techniques :
- NMR Spectroscopy : Analyze NOE (Nuclear Overhauser Effect) correlations to distinguish Z/E isomers. The imino proton’s chemical shift (δ 8.2–8.5 ppm) and coupling constants (J = 10–12 Hz) are critical .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Use SHELX software for crystal structure refinement if single crystals are obtainable .
Q. How can preliminary biological activity screening be designed for this compound?
- Approach :
In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based kinase inhibition assays.
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
Predictive Tools : Apply PASS software to forecast activity spectra (e.g., anti-inflammatory, anticancer) based on structural motifs .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action and target binding affinity?
- Strategy :
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2, tubulin). Focus on hydrogen bonding with the imino group and π-π stacking with the chromene core .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from kinase assays .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Troubleshooting :
- Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and DMSO concentration (<0.1%) to avoid false negatives .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Batch Purity : Re-test compounds with discrepancies using HPLC-UV and NMR to rule out degradation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modifications :
- Fluorophenyl Substituents : Replace 2-fluorophenyl with 2,4-difluorophenyl to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .
- Furan Replacement : Substitute furan-2-ylmethyl with thiazole to test for improved metabolic stability .
- Evaluation : Compare IC₅₀ values and pharmacokinetic profiles (e.g., microsomal stability) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Protocol :
Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
Analytical Monitoring : Track degradation products via UPLC-MS/MS and assign structures using MS² fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
